![molecular formula C22H18N4O5S2 B2887140 2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 942008-93-7](/img/structure/B2887140.png)
2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be related to a class of benzimidazole derivatives . These compounds have a 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position . They are evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves reacting a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base . The resultant compound is then hydrolyzed and decarboxylated .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include hydrolysis, decarboxylation, and oxidation .Aplicaciones Científicas De Investigación
Theoretical Investigations and Antimalarial Activity
- Antimalarial Sulfonamides for COVID-19 : A study explored the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, investigating their potential as COVID-19 drugs through computational calculations and molecular docking studies. These compounds exhibited significant antimalarial activity, with some showing excellent selectivity and lack of cytotoxicity at effective concentrations. Theoretical calculations suggested enhanced electron transfer capabilities, potentially underlying their biological activity (Fahim & Ismael, 2021).
Antimicrobial Activity and Quantum Calculations
- Novel Sulphonamide Derivatives and Antimicrobial Activity : Another research focused on the synthesis of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their transformation into compounds with various antimicrobial activities. Computational and experimental correlations were established, highlighting the potential of these derivatives as antimicrobials (Fahim & Ismael, 2019).
Synthesis and Antimicrobial Evaluation
- Heterocyclic Compounds with Sulfonamide Moiety : Research aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. The study yielded compounds with promising antibacterial and antifungal activities, demonstrating the versatility of the sulfonamide group in medicinal chemistry (Darwish et al., 2014).
Synthesis and Microbial Studies
- Pyridine Derivatives and Antibacterial Activities : This investigation synthesized 2-amino substituted benzothiazole derivatives and evaluated their antibacterial and antifungal activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).
Structure-Activity Relationships in Inhibitor Development
- PI3K/mTOR Dual Inhibitors : The structural modification of compounds to improve metabolic stability for inhibiting PI3Kα and mTOR was explored. The study found alternatives to the benzothiazole ring, leading to compounds with similar potency but improved metabolic profiles, which is crucial for developing effective cancer therapies (Stec et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory mediators known as prostaglandins. It is induced during inflammation, making it a valuable target for anti-inflammatory drugs .
Mode of Action
The compound acts as a selective COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition results in a decrease in the production of these pro-inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins by the action of COX enzymes. By selectively inhibiting COX-2, the compound reduces the production of prostaglandins, particularly those involved in inflammation and pain .
Result of Action
The inhibition of COX-2 and subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can lead to a decrease in symptoms such as pain and swelling associated with inflammatory conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S2/c1-33(30,31)18-8-5-15(6-9-18)12-21(27)25(14-16-4-2-3-11-23-16)22-24-19-10-7-17(26(28)29)13-20(19)32-22/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFKCLQRDKYIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2887057.png)
![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)

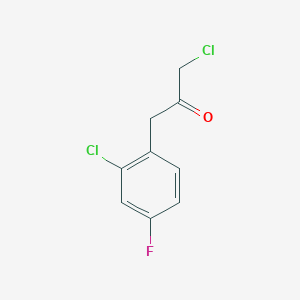
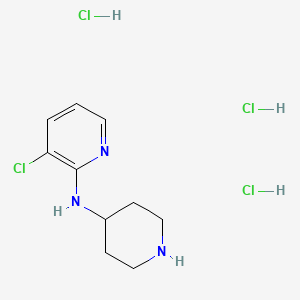
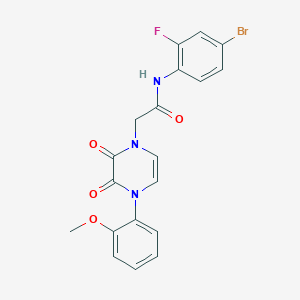
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2887071.png)
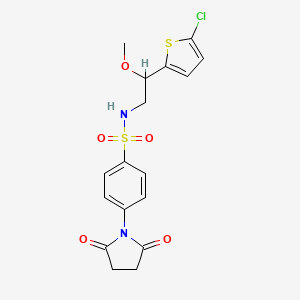
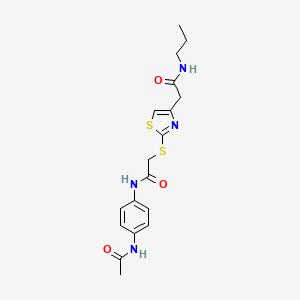

![3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2887075.png)
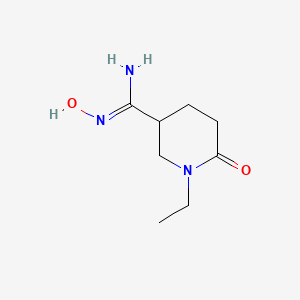
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)
